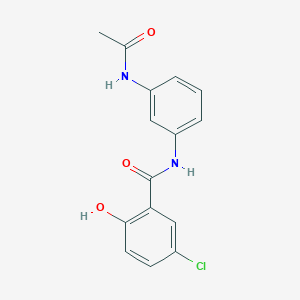

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide

Description

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is a synthetic benzamide derivative structurally related to niclosamide, a known anthelmintic and antiviral agent. Its core structure comprises a 5-chloro-2-hydroxybenzamide scaffold substituted with an acetamido group at the 3-position of the phenyl ring. The acetamido group at the 3-position distinguishes it from other derivatives, such as niclosamide (4-nitro substitution) or A17 (4-amino substitution), which may influence solubility, bioavailability, and target interactions .

Properties

CAS No. |

634185-83-4 |

|---|---|

Molecular Formula |

C15H13ClN2O3 |

Molecular Weight |

304.73 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C15H13ClN2O3/c1-9(19)17-11-3-2-4-12(8-11)18-15(21)13-7-10(16)5-6-14(13)20/h2-8,20H,1H3,(H,17,19)(H,18,21) |

InChI Key |

KAMDNDFPGLSOLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ortho-Aminophenol Derivative

The process begins with ortho-aminophenol, which is dissolved in a suitable solvent (e.g., acetic anhydride) under an ice bath condition. Acetic anhydride is added dropwise, and the mixture is allowed to react for a specific time. The product is then washed and dried to yield the ortho-acetaminophenol derivative.

Formation of N-(2-Methoxyphenyl) Acetamide

In the next step, the ortho-acetaminophenol is reacted with a phase transfer catalyst and dimethyl carbonate under heating conditions for 3 to 5 hours, yielding N-(2-Methoxyphenyl) acetamide.

Bromination to form N-(Bromo-2-Methoxyphenyl) Acetamide

N-(2-Methoxyphenyl) acetamide undergoes bromination using N-bromosuccinimide (NBS) in a solvent under nitrogen protection at low temperatures (ice bath). This reaction typically lasts between 2 to 4 hours, resulting in the formation of N-(Bromo-2-Methoxyphenyl) acetamide.

Formation of N-(Bromo-2-Hydroxyphenyl) Acetamide

The brominated product is then treated with aluminum chloride and chloroacetic acid under controlled conditions to produce N-(Bromo-2-Hydroxyphenyl) acetamide. This step involves careful monitoring of temperature and reaction time.

Final Synthesis of this compound

In the final step, the N-(Bromo-2-Hydroxyphenyl) acetamide is reacted with palladium on carbon (Pd/C) in the presence of a base such as triethylamine or sodium bicarbonate in an alcohol solvent at elevated temperatures (50-75 °C). The reaction time ranges from 3 to 6 hours, leading to the desired compound, which can be purified through recrystallization techniques.

Yield and Purity Analysis

The yields for each step vary; however, the final product typically achieves a molar yield around 85% with high purity levels confirmed via thin-layer chromatography (TLC).

The following table summarizes key data from various studies regarding the preparation methods and yields for this compound:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of Ortho-Aminophenol | Acetic anhydride, ice bath | - | Initial step for precursor synthesis |

| Formation of N-(2-Methoxyphenyl) Acetamide | Dimethyl carbonate, phase transfer catalyst | - | Heating required for successful reaction |

| Bromination | NBS, ice bath, nitrogen protection | - | Essential for introducing bromine functionality |

| Formation of N-(Bromo-2-Hydroxyphenyl) Acetamide | Aluminum chloride, chloroacetic acid | - | Reaction monitored for optimal yield |

| Final Synthesis | Pd/C, triethylamine, alcohol solvent | ~85% | High purity achieved through recrystallization |

The preparation methods for this compound involve a series of well-defined chemical reactions that require precise control over conditions and reagents. Each step contributes significantly to the overall yield and purity of the final product, making it crucial for researchers in pharmaceutical chemistry to adhere closely to these methodologies for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide analogues, particularly against respiratory syncytial virus (RSV). These compounds have been shown to inhibit viral replication effectively. For instance, specific derivatives demonstrated a reduction in infectious particles by more than one log when tested on human A549 epithelial cells infected with RSV. The most potent compounds exhibited low cytotoxicity while significantly suppressing RSV-induced IRF3 and NF-κB activation, which are critical pathways in viral pathogenesis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Salicylanilides, a related class of compounds, have been reported to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal properties. These compounds function through various mechanisms, including the inhibition of bacterial regulatory systems and the modulation of immune responses .

Mechanistic Studies

Inhibitory Mechanisms

The inhibitory mechanisms of this compound derivatives against RSV involve the suppression of key signaling pathways. Research indicates that these compounds can inhibit the phosphorylation of IRF3 and NF-κB, which are crucial for cytokine production and inflammatory responses during viral infections .

Structure-Activity Relationship (SAR) Studies

Chemical Modifications

SAR studies have revealed that modifications to the chemical structure of this compound can significantly affect its biological activity. For example, the introduction of different substituents on the aromatic rings has been shown to enhance or diminish antiviral efficacy. Compounds with specific substitutions exhibited improved potency against RSV while maintaining low cytotoxicity levels .

Data Tables

| Compound Name | Activity Type | IC50 (μM) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | RSV Inhibition | 10 | <10 |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | RSV Inhibition | 15 | <5 |

| N-(4-amino-phenyl)-5-chloro-2-hydroxybenzamide | Antimicrobial | 20 | <15 |

Case Studies

Case Study: RSV Inhibition

In a controlled laboratory setting, a series of this compound derivatives were tested for their ability to inhibit RSV infection in A549 cells. The study found that compound derivatives with specific alkyl substitutions showed a significant reduction in viral load compared to controls, demonstrating their potential as therapeutic agents against RSV .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various salicylanilide derivatives, including those related to this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Antiproliferative Activity

- Niclosamide : Inhibits cancer cell proliferation via Wnt/β-catenin pathway modulation .

- B17 : Shows superior solubility and apoptosis induction in urological cancers compared to niclosamide .

- N-(3-Acetamidophenyl)-5-Cl-2-OH-Bz: No direct data, but the acetamido group may enhance cellular uptake or metabolic stability relative to nitro or amino analogs.

Antiviral and Protease Inhibition

Biological Activity

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound that falls within the class of salicylanilides, which are known for their diverse biological activities. The compound features an acetamido group, a chloro substituent, and a hydroxy group on the benzamide ring, contributing to its potential biological effects and reactivity in various environments. Its molecular formula is CHClNO, with a molar mass of approximately 304.73 g/mol.

Structural Characteristics

The unique structural features of this compound include:

- Acetamido Group : Enhances solubility and may influence the compound's interaction with biological targets.

- Chloro Substituent : Known to affect the compound's pharmacological properties.

- Hydroxy Group : Contributes to the compound's potential as a therapeutic agent.

Antiviral Properties

Recent studies have highlighted the antiviral potential of related compounds, particularly niclosamide, which has shown efficacy against SARS-CoV-2 by inhibiting TMEM16F and inducing autophagy . While specific data on this compound is limited, its structural similarity to niclosamide suggests potential antiviral mechanisms.

Anticancer Activity

Research indicates that salicylanilides can exhibit significant anticancer properties. For instance, niclosamide has demonstrated the ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways and increasing reactive oxygen species (ROS) levels . Although direct studies on this compound are scarce, its structural analogs have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Effects

Salicylanilides have been recognized for their antimicrobial activities, including antibacterial and antifungal effects. They act through multiple mechanisms, such as inhibiting bacterial regulatory systems and affecting cell membrane integrity . The presence of functional groups in this compound may enhance its antimicrobial efficacy.

Table 1: Comparison of Biological Activities of Salicylanilides

Case Study: Niclosamide Analog Research

In a recent pharmacological investigation, analogs of niclosamide were studied for their cytotoxicity against cancer cell lines such as HCT-116 and MCF-7. These studies revealed that modifications in the structure significantly affected their biological activity, suggesting that similar investigations into this compound could yield valuable insights into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.